イソマルチノシド

概要

説明

Isomartynoside is a phenylpropanoid glycoside, a type of compound commonly found in plants. It is known for its inhibitory effects on the angiotensin-converting enzyme, which suggests potential antihypertensive properties . This compound is also noted for its anti-fatigue activity . Isomartynoside is primarily isolated from plants such as Galeopsis pubescens .

科学的研究の応用

Isomartynoside has several scientific research applications:

Chemistry: It is used as a reference compound in the study of phenylpropanoid glycosides.

Industry: It is used in the formulation of health supplements and herbal remedies.

作用機序

Target of Action

Isomartynoside is a potent angiotensin-converting enzyme (ACE) inhibitor . ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting ACE, isomartynoside can potentially reduce the production of angiotensin II, a potent vasoconstrictor, thereby exerting antihypertensive effects .

Pharmacokinetics

As a glycoside, it is likely that isomartynoside undergoes hydrolysis in the body to release its aglycone and sugar moieties, which may then be further metabolized or excreted .

Result of Action

The primary result of isomartynoside’s action is a reduction in blood pressure due to its ACE inhibitory activity . This can be beneficial in the management of conditions such as hypertension. Additionally, isomartynoside has been shown to have anti-inflammatory properties .

生化学分析

Biochemical Properties

Isomartynoside interacts with the angiotensin-converting enzyme (ACE), acting as a potent inhibitor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, of Isomartynoside is 505.9 µM .

Cellular Effects

The cellular effects of Isomartynoside are primarily related to its role as an ACE inhibitor . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure. By inhibiting ACE, Isomartynoside can potentially influence blood pressure regulation.

Molecular Mechanism

Isomartynoside exerts its effects at the molecular level by inhibiting the ACE . This inhibition can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby influencing blood pressure regulation.

Metabolic Pathways

Isomartynoside is involved in the metabolic pathway of the Renin-Angiotensin System (RAS) due to its role as an ACE inhibitor

準備方法

Synthetic Routes and Reaction Conditions: The preparation of isomartynoside typically involves extraction from plant sources. The roots of Rehmannia glutinosa are one such source . The extraction process generally includes the use of solvents like ethanol, followed by purification using techniques such as silica gel chromatography and Sephadex LH-20 column chromatography .

Industrial Production Methods: Industrial production of isomartynoside is less common due to its natural abundance in certain plants. the extraction and purification processes can be scaled up for industrial purposes. This involves large-scale solvent extraction, followed by advanced chromatographic techniques to ensure high purity .

化学反応の分析

Types of Reactions: Isomartynoside undergoes various chemical reactions, including:

Oxidation: This reaction can alter the phenolic groups present in the compound.

Reduction: This reaction can modify the glycosidic bonds.

Substitution: This reaction can occur at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

類似化合物との比較

Martynoside: Another phenylpropanoid glycoside with similar enzyme inhibitory properties.

Acteoside: Known for its antioxidant and anti-inflammatory activities.

Leucosceptoside A: Exhibits similar inhibitory effects on enzymes.

Uniqueness: Isomartynoside is unique due to its specific inhibitory activity against the angiotensin-converting enzyme, which is not as pronounced in some of its analogs. Additionally, its anti-fatigue properties add to its distinct profile .

生物活性

Isomartynoside, a phenolic glycoside, has garnered attention for its diverse biological activities. It is structurally related to martynoside and is primarily found in plants such as Cistanche salsa and Sesamum indicum. This article explores the biological activity of isomartynoside, including its antioxidant properties, potential therapeutic applications, and relevant case studies.

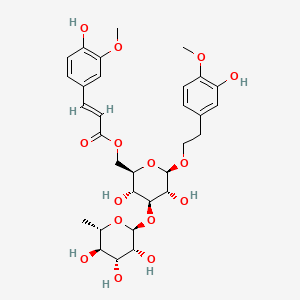

Chemical Structure and Identification

Isomartynoside can be identified through various spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS). The compound typically shows a pseudomolecular ion at 651 [M - H]⁻. Its fragmentation pattern reveals significant structural characteristics that are similar to those of martynoside, suggesting that these compounds are isomers with closely related structures .

Antioxidant Activity

Isomartynoside exhibits notable antioxidant properties, which are essential for combating oxidative stress in biological systems. Several studies have quantified its antioxidant capacity using different assays:

- DPPH Assay : Isomartynoside demonstrated a significant ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant.

- TBARS Method : In this assay, isomartynoside showed about 66.7% inhibition at a concentration of 100 μg/mL, suggesting effective inhibition of lipid peroxidation .

- NBT Assay : Similar results were observed with the NBT assay, where the compound exhibited an EC50 of approximately 5083 µg/mL .

Therapeutic Potential

The biological activities of isomartynoside extend beyond antioxidant effects. Research indicates potential applications in various therapeutic areas:

- Angiotensin-Converting Enzyme (ACE) Inhibition : Isomartynoside has been reported to inhibit ACE activity, which is crucial in managing hypertension and cardiovascular diseases .

- Neuroprotective Effects : Due to its antioxidant properties, there is emerging evidence suggesting that isomartynoside may protect against neurodegenerative diseases by mitigating oxidative damage in neural tissues .

Case Studies and Clinical Relevance

Recent clinical studies have begun to explore the therapeutic implications of isomartynoside in patient populations. For instance:

- A study focusing on patients with chronic conditions highlighted the potential benefits of incorporating isomartynoside-rich extracts into treatment regimens for improved patient outcomes .

- Another case study evaluated the efficacy of herbal formulations containing isomartynoside in managing symptoms associated with metabolic syndrome .

Summary of Biological Activities

The following table summarizes the key biological activities of isomartynoside along with their respective findings:

| Biological Activity | Method Used | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical scavenging ability |

| Lipid Peroxidation Inhibition | TBARS Method | 66.7% inhibition at 100 μg/mL |

| ACE Inhibition | Enzymatic Assay | Effective ACE inhibitor |

| Neuroprotective | In vitro studies | Potential protective effects on neural cells |

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTBVWKAIZBSRS-ZXLVUZSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is isomartynoside and where is it found?

A1: Isomartynoside is a phenylpropanoid glycoside found naturally in various plant species. It has been isolated from Plantago major subsp. intermedia [], Callicarpa nudiflora [, ], Pedicularis rex [, ], Schnabelia tetradonta [], Verbascum atlanticum [], Buddleja davidii [], Buddleja albiflora [], Pedicularis dichotoma [], Rehmannia glutinosa [, ], Callicarpa arborea [], Pedicularis cephalantha [], Pedicularis sibthorpii [], and Galeopsis pubescens [].

Q2: What are the known biological activities of isomartynoside?

A2: While the specific mechanisms of action are still under investigation, research suggests that isomartynoside exhibits antioxidant [] and potential anti-fatigue properties [].

Q3: How does isomartynoside demonstrate its antioxidant activity?

A3: In a study using Plantago major subsp. intermedia extracts, isomartynoside displayed significant antioxidant activity through several mechanisms, including:

- Inhibition of lipid peroxidation: Isomartynoside effectively protected against lipid peroxidation, indicating its ability to neutralize reactive oxygen species (ROS) and protect cell membranes. []

- ABTS cation radical scavenging: Isomartynoside demonstrated strong scavenging activity against ABTS cation radicals, further supporting its ability to neutralize harmful free radicals. []

- Cupric reducing antioxidant capacity: Isomartynoside exhibited potent cupric reducing capacity, indicating its ability to donate electrons and act as an effective reducing agent. []

Q4: Are there any studies investigating the anti-fatigue properties of isomartynoside?

A4: A study on Pedicularis dichotoma revealed that verbascoside, a compound structurally related to isomartynoside, demonstrated promising anti-fatigue effects in mice. Further research is needed to determine if isomartynoside shares this activity. []

Q5: What is the chemical structure of isomartynoside?

A5: Isomartynoside is a phenylpropanoid glycoside composed of a caffeic acid moiety linked to a rhamnose-glucose disaccharide. It is structurally similar to martynoside, another phenylpropanoid glycoside, differing only in the glycosidic linkage of the rhamnose unit.

Q6: Is there any spectroscopic data available for isomartynoside?

A6: While specific spectroscopic data is not provided in the abstracts, the structures of compounds isolated from various plant sources, including isomartynoside, were elucidated using a combination of spectroscopic techniques. These techniques likely included Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and optical rotation measurements. [, , , , , , , , , , , , , ]

Q7: Are there any studies on the stability or formulation of isomartynoside?

A7: Currently, there is limited information available regarding the stability, formulation, or specific applications of isomartynoside. Further research is needed to investigate these aspects.

Q8: What analytical methods are used to characterize and quantify isomartynoside?

A8: Researchers have employed various analytical methods for the isolation, identification, and quantification of isomartynoside. These include:

- Chromatographic techniques: Several chromatographic techniques are commonly used, including silica gel column chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), preparative HPLC, and Sephadex LH-20 column chromatography. [, , , , , , , , , , , , ]

- Spectroscopic analysis: NMR, HRESI-MS, and optical rotation measurements are commonly used for structural characterization. [, , , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。